molecular formula C10H8BrFN2 B15332318 2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole

2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole

Cat. No.: B15332318
M. Wt: 255.09 g/mol
InChI Key: XZSOTXXJCIIBMX-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole is an organic compound with a unique structure that includes a bromine and fluorine atom attached to a phenyl ring, and a methyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-fluorobenzyl alcohol and 5-methylimidazole.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base such as potassium carbonate (K2CO3) is used to deprotonate the imidazole ring, facilitating the nucleophilic substitution reaction.

    Procedure: The 2-bromo-5-fluorobenzyl alcohol is added to the reaction mixture containing 5-methylimidazole and the base. The mixture is then heated to a temperature of around 80-100°C for several hours to ensure complete reaction.

    Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Biological Research: It is used in studies investigating the interaction of small molecules with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorobenzyl alcohol
  • 2-Bromo-5-fluorophenyl acetic acid
  • 2-Bromo-5-fluorophenyl)methanol

Uniqueness

Compared to these similar compounds, 2-(2-Bromo-5-fluorophenyl)-5-methyl-1H-imidazole is unique due to the presence of both the imidazole ring and the methyl group. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H8BrFN2

Molecular Weight

255.09 g/mol

IUPAC Name

2-(2-bromo-5-fluorophenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C10H8BrFN2/c1-6-5-13-10(14-6)8-4-7(12)2-3-9(8)11/h2-5H,1H3,(H,13,14)

InChI Key

XZSOTXXJCIIBMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=C(C=CC(=C2)F)Br

Origin of Product

United States

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